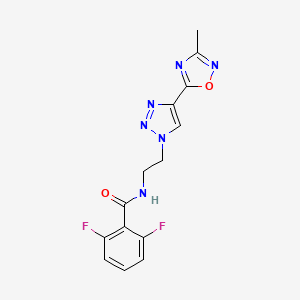![molecular formula C15H12F6N2S B2777099 N-methyl-2-(trifluoromethyl)-4-({[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)aniline CAS No. 860787-24-2](/img/structure/B2777099.png)
N-methyl-2-(trifluoromethyl)-4-({[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-2-(trifluoromethyl)-4-({[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)aniline” is a complex organic compound. It contains an aniline group (a benzene ring with an attached amino group), which is substituted with a methyl and a trifluoromethyl group . Additionally, it has a pyridinyl group (a benzene ring with a nitrogen atom) attached through a sulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl groups are electron-withdrawing, which would affect the electronic distribution in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl groups and the amino group. The trifluoromethyl groups are quite electronegative, which could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the trifluoromethyl groups could increase its lipophilicity compared to compounds with only hydrogen or methyl groups .Aplicaciones Científicas De Investigación
Pharmaceutical Development
The trifluoromethyl group is a common moiety in pharmaceuticals due to its ability to enhance the bioavailability and metabolic stability of therapeutic agents . This compound, with its trifluoromethyl groups, could be used in the design of new drugs, especially where increased lipophilicity and blood-brain barrier penetration are desired.
Agrochemical Synthesis
Similar to pharmaceuticals, the trifluoromethyl group is also significant in the development of agrochemicals . The compound could serve as a precursor or an intermediate in the synthesis of herbicides, fungicides, or insecticides that require fluorinated pyridyl components for enhanced activity and stability.
Material Science
Fluorinated compounds are known for their unique properties, such as high thermal stability and resistance to solvents and acids . This makes them suitable for creating advanced materials, including fluoropolymer-based substances used in coatings, electronics, and as non-stick surfaces.
Catalysis
The presence of a pyridyl sulfanyl group could make this compound a candidate for use as a ligand in transition metal catalysis . Such catalysts are crucial in facilitating a variety of chemical reactions, including those used in fine chemical and pharmaceutical synthesis.
Organic Synthesis
In organic chemistry, the introduction of a trifluoromethyl group into a molecule is a valuable transformation . This compound could be used as a reagent or catalyst in radical trifluoromethylation reactions, aiding in the synthesis of complex organic molecules.
Biological Studies
Compounds with a structure similar to the one have been shown to mimic certain biological activities without the associated growth inhibition in plants . This suggests potential applications in studying plant hormone pathways and developing new compounds that can enhance plant defense mechanisms without adverse effects on growth.
Mecanismo De Acción
Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the other reactants and the reaction conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-2-(trifluoromethyl)-4-[[5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2S/c1-22-12-4-2-9(6-11(12)15(19,20)21)8-24-13-5-3-10(7-23-13)14(16,17)18/h2-7,22H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGMOZARWBTGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)CSC2=NC=C(C=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(trifluoromethyl)-4-({[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

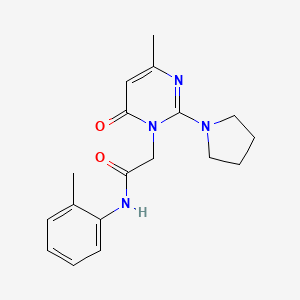
![4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde](/img/structure/B2777019.png)
![4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2777020.png)
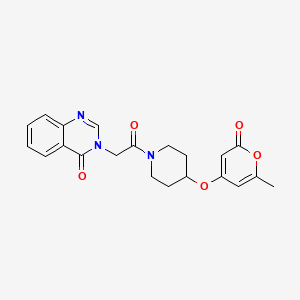
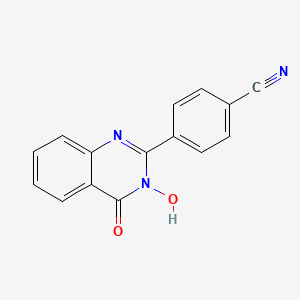
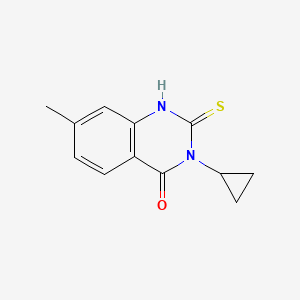

![Ethyl 2-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2777027.png)

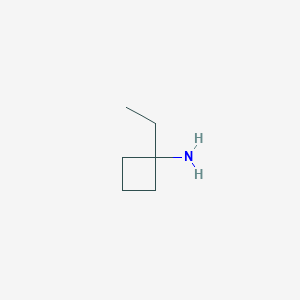
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2777033.png)
![3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/no-structure.png)

